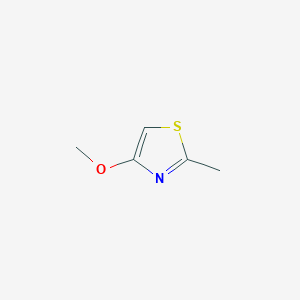
1-Tetradecanol, formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecyl formate is an organic compound with the molecular formula C15H30O2 and a molecular weight of 242.3975 . It is an ester formed from tetradecanol and formic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Tetradecyl formate can be synthesized through the esterification of tetradecanol with formic acid. The reaction typically involves heating tetradecanol with formic acid in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-70°C and continuous removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of tetradecyl formate involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The reaction is often carried out under reflux conditions to facilitate the removal of water and drive the reaction forward .
化学反応の分析
Types of Reactions: Tetradecyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, tetradecyl formate can hydrolyze to form tetradecanol and formic acid.
Reduction: Tetradecyl formate can be reduced to tetradecanol using reducing agents such as lithium aluminum hydride.
Oxidation: The compound can be oxidized to form tetradecanoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Hydrolysis: Tetradecanol and formic acid.
Reduction: Tetradecanol.
Oxidation: Tetradecanoic acid.
科学的研究の応用
Tetradecyl formate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用機序
The mechanism of action of tetradecyl formate involves its interaction with biological membranes and enzymes. The ester group in tetradecyl formate can undergo hydrolysis, releasing formic acid and tetradecanol, which can interact with cellular components. The formic acid can act as a proton donor, affecting the pH and enzyme activity within cells. Tetradecanol can integrate into lipid bilayers, altering membrane fluidity and permeability .
類似化合物との比較
Dodecyl formate: Similar ester with a shorter carbon chain.
Hexadecyl formate: Similar ester with a longer carbon chain.
Octadecyl formate: Another ester with an even longer carbon chain.
Comparison: Tetradecyl formate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Compared to dodecyl formate, tetradecyl formate has higher hydrophobicity and a higher boiling point. Compared to hexadecyl and octadecyl formates, it has lower hydrophobicity and a lower boiling point. These differences make tetradecyl formate suitable for specific applications where intermediate chain length is advantageous .
特性
CAS番号 |
5451-63-8 |
|---|---|
分子式 |
C15H30O2 |
分子量 |
242.40 g/mol |
IUPAC名 |
tetradecyl formate |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16/h15H,2-14H2,1H3 |
InChIキー |
SJBKZSQQFOWRQX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B12092690.png)




![2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol](/img/structure/B12092730.png)
![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)

![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
